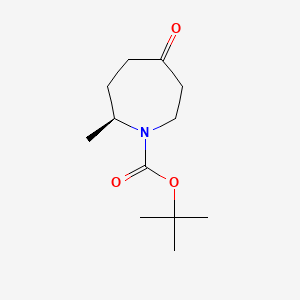

tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate

Description

tert-Butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1, a methyl substituent at position 2 (with S-configuration), and a ketone moiety at position 5. The tert-butyl group acts as a steric protecting agent, enhancing stability during synthetic processes, while the ketone provides a reactive site for further functionalization. This compound is commonly utilized in medicinal chemistry as a key intermediate for protease inhibitors and peptidomimetics due to its rigid, conformationally constrained scaffold .

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl (2S)-2-methyl-5-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

InChI Key |

HXEKTYIGUGQQPZ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)CCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CCC(=O)CCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate typically involves a multi-step process. The key steps include the formation of the azepane ring and the introduction of the tert-butyl ester and keto functionalities. This process may involve the use of protecting groups, specific reaction conditions, and purification techniques to achieve the desired product in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would require scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automation in industrial settings can help achieve these goals, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate undergoes several types of reactions, including:

Oxidation: : Conversion of the keto group into other functional groups.

Reduction: : Reduction of the keto group to an alcohol.

Substitution: : Reactions involving the replacement of functional groups within the molecule.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: : Such as nucleophiles and electrophiles under specific pH and temperature conditions.

Major Products

Scientific Research Applications

Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is used in a wide range of scientific research applications, including:

Chemistry: : As a building block in organic synthesis for the creation of more complex molecules.

Biology: : In the study of enzyme-substrate interactions and as a potential scaffold for drug design.

Medicine: : As a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry: : In the production of advanced materials, polymers, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects through its interactions with specific molecular targets and pathways. The presence of the keto group and the azepane ring allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and biochemical research.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

- The tert-butyl carbamate in the target compound confers stability under basic conditions but is cleavable under acidic conditions (e.g., TFA). In contrast, diazepane derivatives with two amines may form stable salts in acidic environments .

- The ketone at position 5 enables nucleophilic additions (e.g., Grignard reactions), whereas imidazolidine derivatives () with bromo groups participate in Suzuki-Miyaura cross-coupling .

Q & A

Q. What are the key synthetic routes for tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including ring formation, functionalization, and protection/deprotection strategies. For example:

- Ring closure : Azepane rings may be formed via intramolecular cyclization under acidic or basic conditions. Temperature control (e.g., 50–80°C) and solvent selection (e.g., THF or DCM) are critical to minimize side reactions .

- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) ensure the (2S) configuration. Monitoring via chiral HPLC or polarimetry is recommended .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) improves purity (>95%) .

Q. How is the stereochemical integrity of this compound validated?

- Chiral HPLC : A Chiralpak® column with a hexane/isopropanol mobile phase can resolve enantiomers, confirming >99% enantiomeric excess (ee) .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related azepane derivatives .

- NMR spectroscopy : H-NMR coupling constants (e.g., for axial-equatorial protons) and NOESY correlations verify ring conformation .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Intermediate for bioactive molecules : It serves as a precursor for protease inhibitors or GPCR modulators due to its rigid azepane scaffold .

- Structure-activity relationship (SAR) studies : Functionalization at the 5-oxo position (e.g., introducing amino or hydroxyl groups) explores bioactivity .

Advanced Research Questions

Q. How can computational methods improve the synthesis or functionalization of this compound?

- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for ring closure or oxidation .

- Solvent effects : Molecular dynamics simulations optimize solvent polarity and proticity to enhance yield (e.g., favoring polar aprotic solvents for SN2 reactions) .

- Docking studies : Virtual screening against target proteins (e.g., kinases) guides derivative design prior to synthesis .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control compounds to minimize variability .

- Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation, explaining discrepancies in in vitro vs. in vivo efficacy .

- Crystallographic validation : Co-crystallization with target proteins (e.g., HIV protease) confirms binding modes, resolving ambiguous activity claims .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., over-oxidation) and scaling to >100 g batches .

- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enhance recyclability and reduce metal contamination .

- DoE (Design of Experiments) : Statistical optimization of variables (pH, temperature, stoichiometry) identifies critical parameters for reproducibility .

Q. What are the challenges in evaluating the compound’s pharmacokinetic (PK) properties, and how are they mitigated?

- Plasma stability : Incubation in plasma (37°C, 1–24 hrs) with LC-MS monitoring identifies esterase-mediated degradation. tert-Butyl protection improves stability vs. methyl esters .

- BBB permeability : Parallel artificial membrane permeability assays (PAMPA) predict CNS availability, guiding structural modifications (e.g., logP optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.